Propan-2-yl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate
Overview
Description
Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropyl group, a thiophene ring, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using methoxybenzene and appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate
- Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate
Uniqueness
Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
propan-2-yl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-11(2)27-17(24)15-14(12-5-7-13(26-4)8-6-12)9-28-16(15)23-18(25)19(3)10-20(19,21)22/h5-9,11H,10H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRLJHBWOYYDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3(CC3(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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